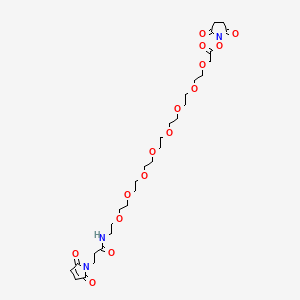

Mal-propionylamido-PEG8-NHS acetate

Description

Overview of Polyethylene (B3416737) Glycol (PEG) in Molecular Conjugation

Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) glycol units and is widely utilized in bioconjugation, a process known as PEGylation. nih.govwikipedia.orgyoutube.com The covalent attachment of PEG chains to therapeutic proteins, peptides, or small molecule drugs can significantly enhance their pharmacological properties. nih.govnih.gov Key advantages of PEGylation include increased aqueous solubility of hydrophobic molecules, prolonged circulation half-life by reducing renal clearance, and decreased immunogenicity and antigenicity by "masking" the molecule from the host's immune system. nih.govwikipedia.org

The versatility of PEG stems from its biocompatibility, flexibility, and hydrophilicity. youtube.comnih.gov PEGs can be synthesized with various molecular weights and structures, including linear and branched forms, allowing for the fine-tuning of the conjugate's properties. youtube.comyoutube.com For instance, branched PEGs can offer increased steric hindrance and higher drug loading capacity compared to their linear counterparts. youtube.com

Design Principles of Bifunctional Linkers in Chemical Biology

Bifunctional linkers possess two reactive functional groups, enabling the covalent linkage of two different molecules. nih.govnih.gov These linkers can be categorized as homobifunctional, containing two identical reactive groups, or heterobifunctional, with two distinct reactive groups. wikipedia.orgnih.gov Heterobifunctional linkers are particularly valuable as they allow for sequential and controlled conjugation reactions, minimizing the formation of undesirable homodimers. wikipedia.org

Significance of Orthogonal Reactivity in Multi-component Assembly

Orthogonal reactivity refers to a set of chemical reactions that can occur in the same reaction vessel without interfering with one another. escholarship.orgacs.org This concept is of paramount importance in the construction of complex, multi-component biomolecular systems. escholarship.orgresearchgate.net By employing mutually orthogonal chemistries, researchers can selectively and sequentially introduce different molecular entities onto a central scaffold, such as a protein or a nanoparticle. acs.orgresearchgate.net

The ability to perform multiple, independent conjugation steps in a single pot simplifies synthetic procedures and enhances the efficiency of creating sophisticated bioconjugates. researchgate.net This strategy is essential for applications requiring the precise placement of multiple labels, drugs, or targeting moieties on a single biomolecule. acs.orgresearchgate.net The development of new bioorthogonal reactions continues to expand the toolbox available to chemical biologists for creating novel and functional biomaterials and therapeutics. escholarship.orgunisi.it

Contextualization of Mal-propionylamido-PEG8-NHS Acetate (B1210297) as a Contemporary Bioconjugation Tool

Mal-propionylamido-PEG8-NHS acetate, also known as Maleimide-PEG8-NHS ester, is a prime example of a modern heterobifunctional linker that embodies the principles of advanced bioconjugation chemistry. ambeed.combroadpharm.com It features a maleimide (B117702) group at one end and an N-hydroxysuccinimide (NHS) ester at the other, connected by a hydrophilic PEG8 spacer. broadpharm.commedkoo.com

The NHS ester readily reacts with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form a stable amide bond. windows.netthermofisher.com This reaction is typically performed at a pH between 7 and 9. windows.netthermofisher.com The maleimide group, on the other hand, specifically reacts with sulfhydryl (thiol) groups, like those found in cysteine residues, to form a stable thioether bond. windows.netaxispharm.com This reaction is most efficient at a pH between 6.5 and 7.5. windows.net

The orthogonal nature of the amine and sulfhydryl reactions allows for a two-step conjugation process. windows.net First, the NHS ester can be reacted with an amine-containing molecule. After this initial conjugation, the unreacted linker can be removed, and the maleimide-functionalized intermediate can then be reacted with a sulfhydryl-containing molecule. windows.net The hydrophilic PEG8 spacer enhances the water solubility of the linker and the resulting conjugate. broadpharm.commedkoo.com These features make this compound a valuable tool for a variety of bioconjugation applications, including the synthesis of antibody-drug conjugates (ADCs), the immobilization of proteins, and the creation of fluorescently labeled biomolecules. ambeed.combroadpharm.com

Chemical and Physical Properties of this compound

The utility of this compound in bioconjugation is directly related to its specific chemical and physical characteristics.

| Property | Value | Reference(s) |

| Chemical Name | 2,5-dioxopyrrolidin-1-yl 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate | medkoo.com |

| Synonyms | Mal-PEG8-NHS ester, Maleimide-PEG8-succinimidyl ester, Mal-amido-PEG8-NHS ester | ambeed.comscbt.commedchemexpress.com |

| CAS Number | 2055033-05-9 | broadpharm.commedkoo.com |

| Molecular Formula | C27H42N2O14 | broadpharm.commedkoo.com |

| Molecular Weight | 618.63 g/mol | medkoo.com |

| Purity | Typically ≥95% or ≥98% | broadpharm.com |

| Appearance | Viscous liquid or oil | medchemexpress.comthermofisher.com |

| Solubility | Soluble in DMSO, DMF, DCM | broadpharm.combroadpharm.com |

| Storage Conditions | -20°C, moisture-sensitive | broadpharm.comwindows.net |

Mechanism of Action in Bioconjugation

The functionality of this compound is based on the distinct reactivity of its two terminal groups.

NHS Ester Reactivity: The N-hydroxysuccinimide ester is a highly reactive group that targets primary amines (-NH2). thermofisher.com The reaction proceeds via nucleophilic acyl substitution, where the lone pair of electrons on the amine nitrogen attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. thermofisher.com This reaction is efficient in aqueous buffers at a pH range of 7.2 to 9. thermofisher.com However, the NHS ester is susceptible to hydrolysis, which is a competing reaction that increases with pH. windows.netthermofisher.com

Maleimide Reactivity: The maleimide group exhibits high specificity for sulfhydryl groups (-SH). windows.net The reaction is a Michael addition, where the thiol acts as a nucleophile and attacks one of the carbons of the maleimide double bond. This forms a stable, covalent thioether linkage. windows.net The optimal pH for this reaction is between 6.5 and 7.5. At pH values above 7.5, the maleimide group can undergo hydrolysis, reducing its reactivity towards thiols. windows.netthermofisher.com

The heterobifunctional nature of this linker allows for a controlled, two-step conjugation strategy, which is a significant advantage in creating well-defined bioconjugates. windows.net

Structure

2D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H45N3O15/c33-24(5-7-31-25(34)1-2-26(31)35)30-6-8-39-9-10-40-11-12-41-13-14-42-15-16-43-17-18-44-19-20-45-21-22-46-23-29(38)47-32-27(36)3-4-28(32)37/h1-2H,3-23H2,(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRYGSHZAZSKDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H45N3O15 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

675.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Derivatization Strategies for Mal Propionylamido Peg8 Nhs Acetate

Methodologies for PEG Chain Elongation and Functionalization

The foundation of Mal-propionylamido-PEG8-NHS acetate (B1210297) is the PEG8 chain, a discrete polyethylene (B3416737) glycol linker. The synthesis of such specific, short-chain PEGs, or oligo(ethylene glycol)s (OEGs), is crucial for creating well-defined crosslinkers. nih.gov

Stepwise Elongation vs. Polymerization: While long, polydisperse PEG chains are often synthesized through the ring-opening polymerization of ethylene (B1197577) oxide, the creation of discrete PEG linkers like PEG8 typically involves a more controlled, stepwise synthesis. nih.gov This can be achieved by sequentially adding ethylene glycol units. Another approach involves the use of click chemistry, where shorter, functionalized OEGs can be coupled to generate longer, discrete PEG linkers. nih.gov For instance, azide- and alkyne-terminated OEGs can be reacted via a Cu(I)-catalyzed 1,3-dipolar cycloaddition to form larger, well-defined PEG chains. nih.gov

Functionalization of PEG Chains: Once the desired PEG chain length is achieved, the terminal hydroxyl groups are functionalized to introduce the reactive moieties. wikipedia.org This process often involves protecting one end of the PEG chain while the other is modified. rsc.org A common strategy is the desymmetrization of OEGs, where one hydroxyl group is converted to a different functional group, such as an azide (B81097) or an alkyne, which can be used for further reactions. nih.gov The remaining hydroxyl group can then be activated or converted into another reactive group. nih.gov For the synthesis of Mal-propionylamido-PEG8-NHS acetate, one terminus will ultimately bear a maleimide (B117702) group, while the other will be a carboxylic acid that is activated as an NHS ester.

Introduction of Maleimide Functionality: Synthetic Routes and Control

The maleimide group is a key component of this crosslinker, providing a reactive handle for conjugation, typically with thiol groups on biomolecules. cd-bioparticles.com

Synthetic Routes: There are several methods for introducing a maleimide group onto a PEG linker. One common approach involves the reaction of a PEG-amine with a maleimide-containing reagent. For example, a PEG-amine can be reacted with maleic anhydride (B1165640) to form a maleamic acid, which is then cyclized to the maleimide. Another method utilizes the reaction of a PEG-hydroxyl group. This can involve a Mitsunobu reaction to directly displace an activated hydroxyl group with maleimide. nih.gov A single-step modular approach involves the condensation of p-maleimidophenyl isocyanate with a monomethoxy-PEG (mPEG), which has been shown to produce a product with high purity. nih.gov

Control of the Reaction: The thiol-maleimide Michael addition reaction is highly specific for thiols at a pH range of 6.5-7.5. researchgate.net This pH control is crucial for selective conjugation. The reaction of maleimides with thiols is significantly faster than with amines at neutral pH, allowing for selective targeting of cysteine residues in proteins. cd-bioparticles.comresearchgate.net The stability of the maleimide group in aqueous solutions also makes it an attractive functional group for bioconjugation. cd-bioparticles.com

Alternative Reactions: Besides the well-known Michael addition, maleimides can also participate in other reactions like Diels-Alder cycloadditions. nih.govacs.orgresearchgate.nettandfonline.commdpi.com This involves the reaction of the maleimide (dienophile) with a conjugated diene. acs.orgtandfonline.commdpi.com This thermo-reversible reaction provides another avenue for creating cleavable linkages in bioconjugates. mdpi.com

Formation of N-Hydroxysuccinimide (NHS) Ester: Activation and Stabilization

The N-Hydroxysuccinimide (NHS) ester is a highly reactive group that readily couples with primary amines to form stable amide bonds. thermofisher.com

Activation of Carboxylic Acids: The formation of an NHS ester begins with the activation of a terminal carboxylic acid group on the PEG linker. A common method for this activation is the use of a carbodiimide (B86325), such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. thermofisher.comtaylorandfrancis.comthermofisher.com The carbodiimide first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. taylorandfrancis.com This intermediate then reacts with NHS to form the more stable NHS ester. thermofisher.com The use of NHS or Sulfo-NHS in this two-step process significantly enhances the coupling efficiency. taylorandfrancis.com

Stabilization of the NHS Ester: NHS esters are more stable than the O-acylisourea intermediate, allowing for their isolation and subsequent reaction with amines. thermofisher.com For applications requiring long-term stability, especially for commercial reagents, the NHS ester can be prepared and stored as a dried powder, as the absence of water prevents hydrolysis. thermofisher.com The inclusion of a sulfonate group on the NHS ring (Sulfo-NHS) increases the water solubility of the crosslinker and prevents it from permeating cell membranes. thermofisher.com

Purification and Isolation Techniques for Activated PEG Linkers

The purity of the final this compound is critical for its successful application in bioconjugation. Therefore, effective purification and isolation techniques are essential at various stages of the synthesis.

Chromatographic Methods:

Size Exclusion Chromatography (SEC): This technique is often used to separate PEG derivatives based on their size. However, for small modifications like the addition of an NHS ester, the change in molecular weight may be too minor for effective separation. nih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful tool for purifying PEGylated molecules. It separates compounds based on their hydrophobicity, which can be significantly altered by the addition of functional groups. ingenieria-analitica.com This method can be used to separate the desired product from unreacted starting materials and byproducts.

Silica (B1680970) Gel Filtration: For certain intermediates, such as iodo-terminated OEGs, simple silica gel filtration can be an effective and straightforward purification method. nih.gov

Other Techniques:

Dialysis: For larger PEGylated molecules, dialysis can be used to remove small molecule impurities. broadpharm.com

Centrifuge Filters: These can be used to remove excess unconjugated PEG products and for buffer exchange. enovatia.com

The choice of purification method depends on the specific properties of the intermediate and the final product, including its molecular weight, solubility, and the nature of the impurities.

Advanced Spectroscopic and Chromatographic Methods for Synthetic Intermediate and Product Characterization

A suite of analytical techniques is employed to confirm the structure and purity of the synthetic intermediates and the final this compound product.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This is a powerful technique for characterizing the structure of PEG derivatives. nih.govnih.govacs.org By analyzing the chemical shifts and integration of proton signals, one can confirm the presence of the maleimide, propionylamido, PEG, and NHS acetate moieties. acs.orgresearchgate.netnih.gov For instance, the disappearance of the terminal hydroxyl peak of the PEG starting material can indicate successful functionalization. researchgate.net Using deuterated dimethyl sulfoxide (B87167) (DMSO-d6) as the solvent is particularly useful as it provides a stable hydroxyl peak that does not shift with concentration, facilitating the quantification of substitution. acs.orgresearchgate.net

¹³C NMR: This provides complementary information to ¹H NMR, confirming the carbon skeleton of the molecule. nih.gov

Mass Spectrometry (MS):

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique is well-suited for determining the molecular weight and purity of PEG derivatives. bath.ac.ukresearchgate.netoak.go.krnih.gov It allows for the measurement of the molecular weight of individual polymer chains, confirming the repeat unit and end groups. bath.ac.uk In-source decay (ISD) with MALDI-TOF MS can even be used to determine the site of PEGylation on a peptide. acs.org

Electrospray Ionization (ESI) MS: ESI-MS is another valuable tool for analyzing PEGylated compounds. researchgate.netedpsciences.orgpharmtech.com It is often coupled with liquid chromatography (LC) for LC-MS analysis, providing both separation and mass information. ingenieria-analitica.comacs.org Techniques like in-source collision-induced dissociation (CID) can be used to generate specific fragment ions for quantitative analysis. acs.org

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is used not only for purification but also for assessing the purity of the final product. ingenieria-analitica.com By comparing the retention time of the product to that of the starting materials and potential byproducts, the purity can be determined.

The combination of these spectroscopic and chromatographic methods provides a comprehensive characterization of the synthesized this compound, ensuring its quality and suitability for its intended applications.

Mechanistic Insights into Mal Propionylamido Peg8 Nhs Acetate Reactivity

Detailed Reaction Mechanism of Maleimide-Thiol Addition for Covalent Bond Formation

The maleimide (B117702) group of Mal-propionylamido-PEG8-NHS acetate (B1210297) selectively reacts with sulfhydryl (thiol) groups, which are present in cysteine residues of proteins. This reaction is a Michael-type addition, where the thiol acts as a nucleophile and attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. iris-biotech.denih.gov This process leads to the formation of a stable thioether linkage. broadpharm.com

The reaction is most efficient at a pH range of 6.5 to 7.5. broadpharm.comwindows.net Below this range, the thiol group is protonated, reducing its nucleophilicity. Above a pH of 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, which diminishes its reactivity towards thiols. windows.net The reaction is generally rapid, often completing within minutes. iris-biotech.de

The stability of the resulting succinimidyl thioether can be a concern as the reaction is potentially reversible. iris-biotech.de However, for many applications, the bond is sufficiently stable.

Nucleophilic Attack of Primary Amines by NHS Esters: Reaction Kinetics and Specificity

The N-hydroxysuccinimide (NHS) ester moiety of the crosslinker is highly reactive towards primary amines (-NH2), which are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues. thermofisher.combroadpharm.com The reaction involves the nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. thermofisher.com

This acylation reaction is most effective in a pH range of 7.2 to 9. windows.netthermofisher.com At physiological pH (around 7.4), primary amines are predominantly protonated and thus less reactive. Increasing the pH deprotonates the amines, enhancing their nucleophilicity and accelerating the rate of reaction. stallardediting.com However, a significant competing reaction is the hydrolysis of the NHS ester, which also increases with higher pH. windows.netthermofisher.com The half-life of an NHS ester can decrease from several hours at pH 7 to mere minutes at pH 8.6. thermofisher.com Therefore, a balance must be struck to achieve efficient conjugation without significant loss of the reagent to hydrolysis.

While NHS esters are primarily reactive towards primary amines, some studies have reported side reactions with other nucleophilic amino acid side chains, such as those of serine, threonine, and tyrosine, particularly when these residues are in favorable positions within the protein structure. researchgate.netnih.govnih.gov

Below is a table summarizing the reaction conditions for NHS esters:

| Parameter | Recommended Range/Condition | Rationale |

| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. windows.netthermofisher.com |

| Temperature | 4°C to Room Temperature | Lower temperatures can help to minimize hydrolysis. thermofisher.com |

| Buffers | Phosphate, Borate, HEPES | Must be free of primary amines (e.g., Tris) to avoid competing reactions. broadpharm.com |

Orthogonal Reactivity of Mal-propionylamido-PEG8-NHS Acetate in Sequential Bioconjugation

The key advantage of a heterobifunctional crosslinker like this compound is its ability to facilitate sequential and controlled conjugation reactions. The distinct reactivity of the maleimide and NHS ester groups allows for a two-step process. windows.net

Typically, the protein containing the primary amines is first reacted with the NHS ester end of the crosslinker. windows.net This reaction is carried out under conditions that favor amine modification while minimizing maleimide hydrolysis (pH 7.2-8.0). After this initial reaction, any excess, unreacted crosslinker is removed, often through desalting or dialysis. windows.net

In the second step, the molecule containing the sulfhydryl group is introduced. The maleimide group, now attached to the first protein, reacts with the thiol to form the final conjugate. windows.net This sequential approach prevents the formation of unwanted homodimers or polymers that can occur with homobifunctional crosslinkers.

Impact of PEG Spacer Length and Amido Linkage on Reaction Efficiency and Accessibility

The length of the PEG spacer can significantly influence the efficiency of the conjugation reaction and the properties of the resulting conjugate. A longer PEG chain can provide greater distance between the two conjugated molecules, which can be critical for maintaining the biological activity of proteins by preventing steric hindrance. nih.govmdpi.com Studies have shown that varying the PEG linker length can optimize the targeting properties of antibody-nanocarrier conjugates and the pharmacokinetic profiles of peptide-based therapeutics. nih.govmdpi.com For instance, longer PEG chains have been shown to reduce non-specific uptake by macrophages and enhance tumor accumulation of nanoparticles in vivo. nih.govnih.gov However, excessively long PEG chains could potentially mask the active sites of smaller peptides, thereby impairing their binding affinity. mdpi.com

The following table summarizes the influence of PEG spacer length on bioconjugation:

| PEG Spacer Length | Potential Effects |

| Shorter | May be optimal for certain cell targeting applications but could lead to higher non-specific uptake. nih.gov |

| Longer | Can reduce non-specific interactions, improve in vivo circulation time, and enhance tumor targeting. nih.govnih.govrsc.org May potentially interfere with the binding of smaller molecules. mdpi.com |

Chemo- and Regioselectivity in Complex Biological Systems

In the complex environment of a biological system, the chemoselectivity and regioselectivity of a crosslinker are paramount. This compound offers a high degree of chemoselectivity due to the specific reactivity of its functional groups. The maleimide group's high preference for thiols and the NHS ester's strong reactivity towards primary amines allow for targeted modifications even in the presence of a multitude of other functional groups. broadpharm.comsigmaaldrich.com

However, as previously mentioned, the reactivity of NHS esters is not absolutely specific to primary amines. Side reactions with other nucleophilic residues like serine, threonine, and tyrosine can occur, which could lead to a heterogeneous mixture of products. researchgate.netnih.govresearchgate.net The extent of these side reactions is influenced by factors such as pH and the local protein environment. nih.gov

The pH of the reaction medium is a critical parameter for controlling both the rate of the desired reaction and the potential for side reactions. For instance, maintaining the pH between 6.5 and 7.5 during the maleimide-thiol coupling minimizes hydrolysis of the maleimide ring. windows.net For the NHS ester-amine reaction, a pH between 7.2 and 8.5 is generally used to balance efficient acylation with the rate of hydrolysis. thermofisher.com

The regioselectivity of the NHS ester reaction is directed towards the most accessible and nucleophilic primary amines on the protein surface. thermofisher.com This often includes the N-terminus and the epsilon-amino groups of lysine residues. The specific lysine residues that are modified can depend on their surface exposure and local microenvironment.

Applications of Mal Propionylamido Peg8 Nhs Acetate in Targeted Molecular Assemblies

Development of Antibody-Drug Conjugates (ADCs) through Site-Specific Antibody Functionalization

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that link a potent cytotoxic drug to a monoclonal antibody, directing the drug specifically to cancer cells. nih.gov The linker connecting the drug and antibody is a critical component, influencing the ADC's stability, potency, and pharmacokinetic profile. nih.govbroadpharm.com Mal-propionylamido-PEG8-NHS acetate (B1210297) is an example of a heterobifunctional, non-cleavable linker used in ADC development. medchemexpress.com

The NHS ester end of the linker reacts with primary amine groups on the surface of the antibody, primarily the side chains of lysine (B10760008) residues. windows.netbroadpharm.com The maleimide (B117702) end can then be conjugated to a thiol-containing cytotoxic drug. windows.net The inclusion of the hydrophilic PEG8 spacer can help to mitigate the hydrophobicity of many cytotoxic drug payloads. nih.gov This is crucial because high drug loading can otherwise lead to aggregation and poor stability of the ADC. Research has shown that the design of the drug-linker, including the positioning and configuration of PEG units, is vital for achieving ADCs with enhanced stability and favorable pharmacokinetics. nih.gov For instance, studies comparing different PEG linker architectures have revealed that amide-coupled ADCs with pendant PEG chains can exhibit superior performance over those with linear PEG linkers. nih.gov

In a novel design for miniaturized ADCs, a bifunctional PEG chain was used to site-specifically couple drug molecules to small ligand proteins. nih.gov This research highlighted that while PEG linkers significantly extend the circulation half-life of the conjugate, they can also impact cytotoxicity. A balance must be struck to optimize therapeutic efficacy. nih.gov

Table 1: Impact of PEG Linker Length on Miniaturized ADC Properties

| Conjugate | PEG Insertion Molecular Weight | Half-Life Extension (fold increase vs. no PEG) | In Vitro Cytotoxicity (fold reduction vs. no PEG) |

| ZHER2-SMCC-MMAE (HM) | None | 1.0 | 1.0 |

| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 2.5 | 4.5 |

| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 11.2 | 22.0 |

| Data adapted from a study on affibody-drug conjugates, demonstrating how PEG linker length affects key therapeutic parameters. nih.gov |

Construction of Proteolysis-Targeting Chimeras (PROTACs) Utilizing PEG Linker Scaffolds

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic molecules designed to hijack the body's own cellular machinery to destroy specific disease-causing proteins. precisepeg.com A PROTAC is a heterobifunctional molecule comprising a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govmedchemexpress.com The linker is not merely a spacer; its length, flexibility, and composition are critical for the formation of a stable ternary complex (POI-PROTAC-E3 ligase) and subsequent protein degradation. precisepeg.comnih.gov

PEG-based linkers, such as Mal-propionylamido-PEG8-NHS acetate, are among the most common scaffolds used in PROTAC design. nih.govbiochempeg.comjenkemusa.com The PEG component offers several advantages:

Solubility : It enhances the water solubility of the entire PROTAC molecule, which can improve cell permeability and oral absorption. precisepeg.combiochempeg.comjenkemusa.com

Flexibility : The flexible nature of the PEG chain can be crucial for allowing the two ligands to adopt the optimal orientation for cooperative binding within the ternary complex. nih.gov

Tunability : The length of the PEG chain can be precisely adjusted to find the optimal distance between the target protein and the E3 ligase, which is a key factor in degradation efficiency. biochempeg.comnih.gov If the linker is too short, steric hindrance can prevent the formation of the ternary complex; if it's too long, the ubiquitination process may be inefficient. nih.gov

The bifunctional nature of this compound allows for the sequential conjugation of the E3 ligase ligand and the target protein ligand, facilitating the modular assembly of PROTAC libraries for screening and optimization. medchemexpress.comjenkemusa.com

Table 2: Common Linker Motifs in PROTACs

| Linker Motif | Approximate Percentage of Use in PROTACs | Key Properties |

| PEG Chains | ~55% (alone) / ~65% (with alkyl segment) | Hydrophilic, flexible, tunable length. precisepeg.comnih.gov |

| Alkyl Chains | ~30% (alone) | Hydrophobic, flexible, synthetically accessible. precisepeg.comnih.gov |

| Alkynes | ~7% | Rigid, can improve physicochemical properties. nih.gov |

| Triazoles | ~6% | Metabolically stable, often formed via "click chemistry". nih.gov |

| Piperazine/Piperidine | ~4% each | Impart rigidity, can modulate physicochemical properties. nih.gov |

| Data based on analysis of a PROTAC database, showing the prevalence of different linker components. nih.gov |

Engineering of Biologically Active Peptides and Proteins via Amine and Thiol Conjugation

The specific modification of peptides and proteins is essential for a wide range of applications, from creating therapeutic conjugates to developing diagnostic tools. Heterobifunctional linkers like this compound provide a precise method for this type of engineering. windows.net The linker's two reactive ends target different amino acid residues, allowing for controlled, site-specific conjugation. windows.netbroadpharm.com

The NHS ester reacts with primary amines, such as the epsilon-amine of a lysine residue or the N-terminal amine of a peptide chain, under neutral to slightly basic conditions (pH 7-9) to form a stable amide bond. windows.net The maleimide group, on the other hand, reacts chemoselectively with sulfhydryl (thiol) groups from cysteine residues at a slightly lower pH (6.5-7.5) to form a stable thioether bond. windows.netnih.gov This dual reactivity allows for a two-step conjugation process. For example, a protein containing lysine residues can first be reacted with the linker's NHS ester. After removing the excess linker, the now maleimide-functionalized protein can be reacted with a thiol-containing peptide or other molecule. windows.net

This strategy has been widely used to attach bioactive peptides to larger protein scaffolds or hydrogels to enhance their biological function. nih.gov A notable example is the surface functionalization of elastin-like protein (ELP) hydrogels with the RGD peptide sequence to promote cell adhesion, migration, and proliferation for tissue engineering applications. nih.gov

Table 3: Reaction Specificity of this compound

| Functional Group | Reactive Partner on Linker | pH Range for Reaction | Resulting Covalent Bond |

| Primary Amine (-NH2) | NHS Ester | 7.0 - 9.0 | Amide |

| Sulfhydryl/Thiol (-SH) | Maleimide | 6.5 - 7.5 | Thioether |

| This table summarizes the chemoselective reactions enabled by the linker's functional groups. windows.netbroadpharm.com |

Functionalization of Oligonucleotides and Nucleic Acid-Based Constructs

The ability to conjugate functional molecules to oligonucleotides (ONs) is critical for applications in diagnostics, therapeutics, and nanotechnology. nih.gov this compound can be used to functionalize nucleic acid-based constructs by targeting amine or thiol groups that have been incorporated into the oligonucleotide structure during synthesis. broadpharm.comnih.gov

Oligonucleotides can be synthesized with a terminal or internal amine modifier. The NHS ester end of the linker readily reacts with this amine to covalently attach the linker to the nucleic acid. broadpharm.combroadpharm.com This leaves the maleimide group available for subsequent conjugation to a thiol-containing molecule, such as a peptide, protein, or fluorescent dye. broadpharm.com Conversely, if the oligonucleotide is synthesized with a thiol modifier, the maleimide end of the linker is used for the initial attachment. broadpharm.com

The PEG8 spacer provides several benefits in this context. It increases the aqueous solubility of the resulting conjugate and acts as a flexible spacer, moving the attached molecule away from the oligonucleotide itself. nih.gov This spacing can be important to ensure that the function of both the nucleic acid (e.g., hybridization) and the attached molecule (e.g., protein activity) are not sterically hindered. nih.gov PEGylation of oligonucleotides has been shown to improve their nuclease resistance and pharmacokinetic profiles, which is particularly important for therapeutic applications like siRNA. nih.gov

Integration into Nanoparticle Architectures for Surface Modification and Ligand Presentation

Nanoparticles are extensively researched for targeted drug delivery and medical imaging. nih.govrsc.org Their effectiveness often depends on the functionalization of their surface with targeting ligands, such as antibodies or peptides, that can recognize and bind to specific cells or tissues. nih.govnih.gov this compound is an ideal tool for this surface modification. google.com

The process typically involves first attaching the linker to the nanoparticle surface. For example, if a nanoparticle has amine groups on its surface, the NHS ester of the linker can be used to form a covalent bond. google.com This results in a nanoparticle coated with PEG chains that terminate in a reactive maleimide group. nih.gov These maleimide groups can then be used to specifically attach thiol-containing targeting ligands. nih.gov

The PEG8 chain serves two critical roles in this architecture:

Stealth Properties : The hydrophilic PEG layer can help to reduce non-specific protein adsorption (fouling) and uptake by the mononuclear phagocyte system, thereby increasing the nanoparticle's circulation time in the body. rsc.orgnih.gov

Ligand Presentation : The PEG chain acts as a spacer that extends the targeting ligand away from the nanoparticle surface. rsc.orgnih.gov This is crucial because it improves the ligand's accessibility to its target receptor on a cell surface, preventing it from being buried or hidden in the dense PEG layer. nih.govnih.gov Research has shown that the length and architecture of the PEG spacer significantly influence the ligand's availability and the nanoparticle's targeting efficiency. rsc.orgnih.gov

Methodological Considerations and Optimization in Using Mal Propionylamido Peg8 Nhs Acetate

Selection of Optimal Reaction Conditions for Conjugation Efficiency (e.g., pH, Buffer Systems, Temperature)

The efficiency of the two distinct reactions mediated by Mal-propionylamido-PEG8-NHS acetate (B1210297)—the acylation of primary amines by the NHS ester and the Michael addition of a thiol to the maleimide (B117702)—is highly dependent on the reaction conditions. Careful optimization of pH, buffer composition, and temperature is crucial for maximizing the yield of the desired bioconjugate.

The maleimide-thiol conjugation is most specific and efficient at a pH range of 6.5 to 7.5. windows.netresearchgate.net Within this range, the thiol group is sufficiently deprotonated to act as a nucleophile, while minimizing side reactions with other nucleophilic residues like amines. At pH values above 7.5, the maleimide group itself can undergo hydrolysis, opening the ring to form a non-reactive maleamic acid derivative, and the potential for reaction with amines increases. researchgate.netuu.nl

Given the different optimal pH ranges for the two reactive ends of the linker, a two-step conjugation strategy is often employed. First, the NHS ester is reacted with the amine-containing molecule at a slightly alkaline pH (e.g., 7.2-8.5). After this initial reaction, the excess linker is removed, and the maleimide-activated molecule is then reacted with the thiol-containing molecule at a near-neutral pH (e.g., 6.5-7.5). windows.net

The choice of buffer is also critical. Buffers containing primary amines, such as Tris, should be avoided as they can compete with the target molecule in the NHS ester reaction. glenresearch.com Phosphate-buffered saline (PBS), HEPES, and bicarbonate buffers are commonly used. biosyn.comresearchgate.net For the maleimide-thiol reaction, it is often beneficial to include a chelating agent like EDTA in the buffer to prevent the oxidation of thiols and the formation of disulfide bonds. windows.net

Temperature and reaction time also influence conjugation efficiency. NHS ester reactions are typically carried out at room temperature for 30 minutes to 2 hours, or at 4°C for longer periods to minimize hydrolysis. windows.net The maleimide-thiol reaction is generally rapid and can be completed within 30 minutes to 2 hours at room temperature. biosyn.comresearchgate.net Optimization of these parameters for each specific biomolecule pair is recommended.

| Parameter | NHS Ester Reaction | Maleimide-Thiol Reaction | Rationale |

| pH | 7.0 - 9.0 (Optimal: 8.3-8.5) | 6.5 - 7.5 | Balances amine reactivity with NHS ester hydrolysis. windows.netacs.org |

| Buffer System | Phosphate, Bicarbonate, HEPES | Phosphate, HEPES (with EDTA) | Avoids competing primary amines (e.g., Tris). glenresearch.combiosyn.com |

| Temperature | 4°C - Room Temperature | Room Temperature | Slower at 4°C to minimize hydrolysis. windows.net |

| Reaction Time | 30 min - 2 hours | 30 min - 2 hours | Dependent on reactant concentrations and temperature. windows.netbiosyn.com |

Strategies for Minimizing Side Reactions and Non-Specific Conjugation

Side reactions can significantly impact the purity and homogeneity of the final bioconjugate. The primary side reaction for the NHS ester is hydrolysis, where the ester reacts with water to form a non-reactive carboxylic acid. The rate of hydrolysis is highly pH-dependent, increasing significantly at higher pH values. lumiprobe.com For instance, the half-life of an NHS ester can be several hours at pH 7 but drops to minutes at pH 9. thermofisher.com To minimize hydrolysis, reactions should be performed at the lower end of the optimal pH range and for the shortest time necessary. Using a higher concentration of the amine-containing biomolecule can also favor the desired reaction over hydrolysis. glenresearch.com

For the maleimide group, the main side reactions are hydrolysis at alkaline pH and reaction with other nucleophiles, such as amines, at higher pH values. researchgate.netuu.nl Maintaining the pH between 6.5 and 7.5 is the most effective strategy to ensure the specific reaction with thiols. windows.net Additionally, the thiosuccinimide linkage formed between the maleimide and the thiol can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols like glutathione (B108866). nih.gov The propionylamido group in the linker is designed to increase the stability of the maleimide-thiol adduct and reduce the likelihood of this reversal. Recent studies have also shown that hydrolysis of the succinimide (B58015) ring in the conjugate can stabilize it against thiol exchange. prolynxinc.comresearchgate.net

Non-specific conjugation can arise from the reaction of the linker with unintended functional groups on the biomolecules. By carefully controlling the pH for each reaction step as described above, the selectivity of the NHS ester for amines and the maleimide for thiols can be maximized.

| Side Reaction | Contributing Factors | Mitigation Strategy |

| NHS Ester Hydrolysis | High pH, low protein concentration, long reaction time | Use optimal pH (7.2-8.5), increase protein concentration, shorten reaction time. lumiprobe.comglenresearch.com |

| Maleimide Hydrolysis | pH > 7.5 | Maintain pH in the 6.5-7.5 range. researchgate.netuu.nl |

| Maleimide Reaction with Amines | pH > 7.5 | Maintain pH in the 6.5-7.5 range. |

| Thiol-Maleimide Reversal | Presence of other thiols (e.g., glutathione) | The propionylamido linker structure enhances stability. nih.gov |

| Disulfide Bond Formation | Oxidizing conditions | Use degassed buffers and add EDTA. biosyn.com |

Analytical Techniques for Characterization of Bioconjugates (e.g., Mass Spectrometry, Chromatography)

Thorough characterization of the resulting bioconjugate is essential to confirm successful conjugation, determine the degree of labeling, and assess the purity and homogeneity of the product. A combination of analytical techniques is typically employed.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of the conjugate, which directly confirms the addition of the linker and the second biomolecule. researchgate.net Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) and ESI-MS (Electrospray Ionization Mass Spectrometry) are commonly used. thermofisher.com High-resolution mass spectrometry can provide information on the distribution of conjugated species (e.g., one, two, or more linkers per protein). nih.govacs.org

Chromatographic techniques are fundamental for purifying the conjugate and analyzing its homogeneity.

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, effectively removing unreacted small molecules like the linker and allowing for the assessment of aggregation in the final product. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on hydrophobicity. It can be used to separate the unconjugated biomolecule from the more hydrophobic conjugate and can sometimes resolve species with different degrees of labeling. nih.gov

Hydrophobic Interaction Chromatography (HIC) is another technique that separates based on hydrophobicity and is particularly useful for determining the drug-to-antibody ratio (DAR) in antibody-drug conjugates.

Ion-Exchange Chromatography (IEX) separates molecules based on their charge, which can be altered upon conjugation, thus allowing for the separation of conjugated and unconjugated species.

Electrophoresis , such as SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), provides a visual confirmation of conjugation through a shift in the molecular weight of the modified biomolecule.

| Analytical Technique | Information Provided |

| Mass Spectrometry (MS) | Confirms covalent modification, determines molecular weight and degree of labeling. researchgate.net |

| Size-Exclusion Chromatography (SEC) | Purifies conjugate, assesses aggregation. nih.gov |

| Reversed-Phase HPLC (RP-HPLC) | Separates conjugate from reactants, assesses purity. nih.gov |

| SDS-PAGE | Visualizes molecular weight shift upon conjugation. |

Methods for Assessing the Stability and Integrity of Conjugated Products

The stability of the amide bond formed by the NHS ester is generally high under physiological conditions. glenresearch.com However, the thioether bond resulting from the maleimide-thiol reaction can be susceptible to cleavage through a retro-Michael reaction, especially in the presence of high concentrations of thiols like glutathione in the intracellular environment. nih.gov The stability of this linkage can be assessed by incubating the conjugate in plasma or in a buffer containing a high concentration of a competing thiol and monitoring the release of the conjugated molecule over time using HPLC or MS. nih.gov Studies have shown that modifications to the maleimide structure, such as the inclusion of an electron-withdrawing group, can significantly increase the stability of the resulting thioether bond by promoting hydrolysis of the succinimide ring, which locks the conjugate and prevents reversal. prolynxinc.comresearchgate.net

Comparative Analysis with Other PEG-Based Bifunctional Linkers (e.g., Mal-amido-PEG-NHS ester, Mal-PEG-NHS ester)

The choice of linker can significantly influence the properties of the final bioconjugate. Mal-propionylamido-PEG8-NHS acetate can be compared with other commonly used PEG-based bifunctional linkers to highlight its specific advantages.

Mal-PEG-NHS ester is a standard linker with a direct linkage between the maleimide and the PEG chain. windows.net While effective, the stability of the resulting maleimide-thiol adduct may be a concern in certain applications due to the potential for retro-Michael reactions. researchgate.net

The propionylamido group in this compound is specifically designed to enhance the stability of the maleimide-thiol linkage. The electron-withdrawing nature of the amide group can influence the electronics of the maleimide ring, potentially leading to a more stable thiosuccinimide adduct that is less prone to thiol exchange reactions. prolynxinc.com Furthermore, the length of the PEG spacer (in this case, 8 ethylene (B1197577) glycol units) plays a crucial role. Longer PEG chains can improve the solubility of the conjugate, reduce steric hindrance between the conjugated molecules, and decrease immunogenicity. creativepegworks.comdovepress.com However, the optimal PEG length is application-dependent, as very long linkers may sometimes negatively impact the activity of the conjugated biomolecule. researchgate.netnih.gov

| Linker Type | Key Structural Feature | Potential Advantages | Potential Considerations |

| Mal-PEG-NHS ester | Direct maleimide-PEG linkage | Simpler synthesis. windows.net | Standard stability of the thioether bond. researchgate.net |

| Mal-amido-PEG-NHS ester | Amide bond between maleimide and PEG | May alter spacing and flexibility. broadpharm.com | Stability similar to standard maleimide adducts. |

| Mal-propionylamido-PEG-NHS acetate | Propionylamido group adjacent to maleimide | Potentially enhanced stability of the thioether linkage against retro-Michael reaction. prolynxinc.com | Synthesis may be more complex. |

Emerging Research and Future Directions in Mal Propionylamido Peg8 Nhs Acetate Chemistry

Exploration of Novel Conjugation Targets and Complex Biomolecular Systems

The primary role of bifunctional linkers like Mal-propionylamido-PEG8-NHS acetate (B1210297) is to connect molecules by targeting specific functional groups. The maleimide (B117702) group readily reacts with thiol (sulfhydryl) groups found in cysteine residues, while the NHS ester targets primary amines in lysine (B10760008) residues and at the N-terminus of proteins. broadpharm.com This dual reactivity allows for controlled conjugation to a wide range of biomolecules.

Emerging research is venturing beyond simple protein labeling to target more complex systems. This includes the site-specific modification of antibodies to create antibody-drug conjugates (ADCs), where the linker's stability and attachment site are critical for therapeutic efficacy. broadpharm.comcreative-biolabs.com The specific location of conjugation on an antibody can significantly impact the stability of the resulting bond. nih.gov Furthermore, researchers are exploring the conjugation of this linker to oligonucleotides, peptides, and even the surfaces of nanoparticles to create advanced drug delivery systems and diagnostics. creative-biolabs.combiosyn.comcreativepegworks.com The hydrophilic PEG8 spacer is particularly important in these complex systems as it enhances water solubility and can reduce non-specific interactions, which is crucial for in-vivo applications. broadpharm.comcreative-biolabs.com

The exploration of novel targets also extends to cellular components and viral vectors, where precise surface modification can alter their biological activity, targeting capabilities, or immunogenicity. The ability to attach molecules to engineered cysteine residues on antibodies (THIOMAB technology) has opened up numerous sites for stable conjugation. nih.gov

Development of Advanced Linker Variants with Tunable Reactivity and Release Mechanisms

While the maleimide-thiol and NHS-amine reactions are robust, the stability and release characteristics of the resulting conjugate are paramount, especially for therapeutic applications like ADCs. nih.gov A major challenge is that the standard maleimide-thiol linkage can be reversible in vivo, leading to premature release of the payload. researchgate.net This has spurred the development of advanced linker variants with improved features.

Tunable Reactivity: Research has focused on creating "self-stabilizing" maleimides that undergo rapid hydrolysis of the thiosuccinimide ring after conjugation, forming a stable, non-reversible bond. researchgate.net This modification enhances the stability of ADCs in circulation. researchgate.net

Tunable Release Mechanisms: The development of cleavable linkers allows for the controlled release of a payload under specific physiological conditions. biosyn.comnih.gov While Mal-propionylamido-PEG8-NHS acetate itself is a non-cleavable linker, its fundamental structure serves as a scaffold for incorporating cleavable motifs. biosyn.com These triggers are designed to respond to the unique environment of target cells, such as the presence of specific enzymes or a lower pH. nih.gov

| Linker Type | Release Mechanism | Key Features & Research Findings |

| Non-Cleavable | Proteolytic degradation of the antibody | Linker and drug remain attached until the entire antibody is degraded in the lysosome. Ado-trastuzumab emtansine is a clinical example. nih.gov |

| Enzyme-Cleavable | Cleavage by specific enzymes overexpressed in tumor cells (e.g., cathepsins, β-glucuronidase). nih.gov | Linkers containing dipeptides like valine-citrulline (Val-Cit) are sensitive to cathepsins. nih.gov Glucuronide linkers are cleaved by β-glucuronidase. researchgate.net |

| pH-Sensitive | Hydrolysis in the acidic environment of endosomes and lysosomes. | Often incorporate acid-labile groups like hydrazones. |

| Redox-Sensitive | Reduction of disulfide bonds in the intracellular environment. | Dithiocyclopeptide linkers can be used to release payloads in the reducing environment inside a cell. biosyn.com |

The PEG8 component of the linker also plays a role. Studies have shown that the length of the PEG chain can influence the pharmacokinetic properties of the conjugate, with a threshold length of PEG8 being identified as optimal for reducing plasma clearance and improving tolerability in certain ADC models. researchgate.net

High-Throughput Screening Approaches for Linker Design and Application

The selection of an optimal linker for a specific biomolecule and application can be a laborious process. High-throughput screening (HTS) has emerged as a powerful strategy to accelerate this discovery phase. rsc.org HTS platforms allow for the rapid synthesis and evaluation of large libraries of linker-drug conjugates or other modified biomolecules. wuxixdc.comwuxibiologics.com

In the context of ADCs, HTS is used to screen numerous candidates to identify those with desirable properties such as a consistent drug-to-antibody ratio (DAR), low aggregation, and high stability. wuxibiologics.com For example, a study involving the screening of 648 unique antibody-drug conjugates identified highly stable conjugation sites for both maleimide and disulfide-based linkers. nih.gov

HTS methods can also be applied to the design of the linkers themselves. By creating libraries of linkers with varying PEG lengths, different reactive groups, or diverse cleavable elements, researchers can quickly identify structures that confer optimal performance. rsc.org Techniques like Förster Resonance Energy Transfer (FRET) can be adapted for HTS to rapidly identify strong polymer-protein interactions, providing valuable data for designing linkers that either bind strongly or resist non-specific protein binding. rsc.org

Key Parameters Evaluated in HTS for Linkers:

Conjugation Efficiency: The yield and completeness of the conjugation reaction.

Stability: The stability of the conjugate in plasma or other relevant biological fluids. nih.gov

Aggregation: The tendency of the conjugate to form aggregates, which can affect efficacy and safety. wuxibiologics.com

Biological Activity: The retained activity of the biomolecule and/or the potency of the attached payload.

Computational Modeling and Simulation of Linker-Biomolecule Interactions

Computational methods are becoming indispensable tools for understanding and predicting the behavior of complex molecular systems at an atomic level. beilstein-journals.orgresearchgate.net Molecular dynamics (MD) simulations, in particular, provide profound insights into how a linker like this compound influences the structure, dynamics, and interactions of a biomolecule. researchgate.netnih.gov

Simulations can model the entire PEGylated biomolecule, revealing how the PEG chain affects the protein's conformation and surface properties. nih.gov This is critical because PEGylation can modulate the binding strength between the biomolecule and its targets or, conversely, shield it from proteolytic enzymes or the immune system. creative-biolabs.comnih.gov Computational studies have shown that PEG chains can reduce the binding affinity of peptides to lipid bilayers and that this effect is dependent on the peptide's structure. nih.gov

These models can help rationally design linkers by:

Predicting Optimal Attachment Sites: Identifying surface-exposed cysteine or lysine residues that are accessible for conjugation without disrupting the biomolecule's active site.

Determining Optimal Linker Length: Simulating how different PEG chain lengths (e.g., PEG4, PEG8, PEG12) affect the solubility, stability, and steric hindrance of the final conjugate. nih.gov

Analyzing Linker Conformation: Understanding the flexibility and spatial arrangement of the linker, which can influence its ability to interact with its environment or release a payload.

Computational tools like GROMACS and HADDOCK are used to simulate these complex interactions, providing data that can be difficult to obtain through experimental means alone. beilstein-journals.org This predictive power helps to reduce the number of candidate molecules that need to be synthesized and tested in the lab, saving time and resources. nih.govfrontiersin.org

Applications in Advanced Diagnostics and Biosensing Technologies (Focus on linker's role in creating sensing elements)

The properties of this compound make it highly suitable for the development of advanced biosensors. In this context, the linker's primary role is to immobilize a biological recognition element (e.g., an antibody, enzyme, or oligonucleotide) onto a sensor surface, such as a gold electrode or a silicon nanowire. researchgate.netnih.gov

The linker's function in a biosensor is multifaceted:

Covalent Attachment: The NHS ester or maleimide group provides a stable, covalent bond between the bioreceptor and the sensor surface, which is often functionalized with amine or thiol groups. This ensures the long-term stability and performance of the sensor. researchgate.net

Surface Passivation: The hydrophilic PEG8 chain forms a protective layer on the sensor surface. This layer resists the non-specific adsorption of other proteins and molecules from the sample (a process known as bio-fouling), which is a major cause of signal drift and inaccuracy in biosensors. researchgate.net

Optimal Orientation and Spacing: The PEG chain acts as a spacer, lifting the bioreceptor away from the surface. nih.gov This prevents denaturation of the biomolecule on the surface and ensures that its active site is accessible to the target analyte, thereby improving the sensor's sensitivity and response. nih.gov

For example, in field-effect transistor (FET) biosensors, modifying the sensor surface with PEG linkers can help overcome the Debye screening effect in high ionic strength solutions (like blood), enabling the detection of low-charge molecules like glucose. nih.gov The linker effectively creates a porous biopolymer layer that facilitates the interaction between the target analyte and the immobilized recognition probe. nih.gov

Interactive Table: Role of Linker Components in Biosensor Construction

| Linker Component | Function | Impact on Biosensor Performance |

| NHS Ester / Maleimide | Covalent immobilization of bioreceptor | Enhances sensor stability and longevity. |

| PEG8 Spacer | Acts as a spacer to maintain bioreceptor activity | Improves sensitivity by ensuring proper orientation and accessibility of the recognition element. |

| PEG8 Spacer | Resists non-specific binding (anti-fouling) | Increases accuracy and reduces background noise. researchgate.net |

Q & A

Q. Amine Labeling (NHS ester) :

Q. Thiol Conjugation (Maleimide) :

- Reduce target thiols (e.g., cysteine residues) with TCEP or DTT.

- React maleimide-functionalized protein with thiol-containing molecules (e.g., cytotoxic drugs) at pH 6.5–7.5 for 1–4 hours .

- Validation : Use SDS-PAGE with Coomassie staining or SEC-HPLC to confirm conjugation efficiency .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize hydrolysis of the NHS ester during ADC synthesis?

- Answer :

- Buffer Optimization : Use pH 7.0–7.5 (avoid Tris buffers, which compete for NHS reactivity) and low-temperature (4°C) reactions .

- Molar Ratio : A 5:1 (reagent:protein) ratio balances conjugation efficiency and side reactions. Excess reagent increases hydrolysis byproducts .

- Time-Resolved Monitoring : Employ UV-Vis spectroscopy (280 nm for protein; 260–300 nm for NHS ester hydrolysis) to track reaction progress .

- Data Contradiction Note : Some studies report higher hydrolysis rates in PBS vs. HEPES buffers; validate with pilot experiments .

Q. What analytical strategies resolve discrepancies in conjugation efficiency between batches of this compound?

- Answer :

- Batch Consistency Checks :

| Parameter | Method | Acceptable Range |

|---|---|---|

| Purity | HPLC | ≥90% |

| Moisture | Karl Fischer titration | ≤0.5% |

| Maleimide activity | Ellman’s assay (post-reduction) | ≥80% reactivity |

- Root-Cause Analysis :

- If conjugation efficiency drops, test reagent solubility and storage conditions. Hydrolysis or oxidation of maleimide may occur in humid environments .

- Compare results with a freshly prepared control batch. Use tandem MS to identify degradation products (e.g., hydrolyzed NHS ester) .

Q. How does the PEG8 spacer length impact the pharmacokinetics and target engagement of ADCs?

- Answer :

- Biodistribution : Longer PEG chains (e.g., PEG8 vs. PEG4) reduce nonspecific interactions, prolong circulation time, and enhance tumor penetration .

- Linker Stability : PEG8 improves solubility but may increase steric hindrance, affecting drug release kinetics. Compare using in vitro plasma stability assays .

- Case Study : ADCs with PEG8 linkers showed 15–20% higher tumor uptake in murine models vs. PEG4 counterparts, but required adjusted drug-to-antibody ratios (DAR 3–4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.